molecular formula C11H12N2S B2543072 5-Benzyl-4-methyl-1,3-thiazol-2-amine CAS No. 65248-93-3

5-Benzyl-4-methyl-1,3-thiazol-2-amine

Cat. No. B2543072
CAS RN: 65248-93-3
M. Wt: 204.29
InChI Key: GBLYPAAOJUDNKU-UHFFFAOYSA-N
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Description

5-Benzyl-4-methyl-1,3-thiazol-2-amine (5-B4MT) is an organic compound that has been studied extensively for its potential applications in scientific research. 5-B4MT is a heterocyclic compound containing a five-membered ring with a nitrogen atom at the center. It has been widely used in the synthesis of various organic compounds, as well as for the study of its biochemical and physiological effects.

Scientific Research Applications

Stereoselective Synthesis

5-Benzyl-4-methyl-1,3-thiazol-2-amine derivatives are used in stereoselective synthesis. Researchers synthesized enantiomerically pure 1,3-Thiazole-5(4H)-thiones, revealing that the reaction with certain amines in the presence of CsF and trimethylsilyl triflate yields a mixture of optically active spirocyclic cycloadducts. These cycloadducts are formed by 1,3-dipolar cycloaddition, where the attacking molecule stereoselectively approaches from the less hindered side (Gebert & Heimgartner, 2002).

Synthesis of 1,3-Thiazolidines

The compound plays a role in the synthesis of 1,3-thiazolidines through [2 + 3]-cycloaddition. Using sonochemical generation of azomethine ylides with thiocarbonyl compounds, researchers achieved the synthesis of spirocyclic 1,3-thiazolidines. This process is notable for its stereoselectivity and potential for creating a variety of diastereoisomers (Gebert, Linden, Mlostoń, & Heimgartner, 2003).

X-ray and DFT Studies

This compound derivatives were also the subject of X-ray and density functional theory (DFT) studies. Researchers synthesized new compounds and utilized DFT methods for geometry optimization. The findings emphasize the stability of these molecules, indicated by the negative values of HOMO and LUMO energies, suggesting their potential for various applications in chemical research (Dani et al., 2013).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

5-benzyl-4-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-8-10(14-11(12)13-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLYPAAOJUDNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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